![molecular formula C14H11N3O3S2 B2497210 N-{2-[(2-cyanoethyl)sulfanyl]phenyl}-5-nitrothiophene-2-carboxamide CAS No. 477497-99-7](/img/structure/B2497210.png)
N-{2-[(2-cyanoethyl)sulfanyl]phenyl}-5-nitrothiophene-2-carboxamide
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Description
N-{2-[(2-cyanoethyl)sulfanyl]phenyl}-5-nitrothiophene-2-carboxamide, commonly known as CNTP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CNTP is a heterocyclic compound that contains a thiophene ring, a cyanoethyl group, and a nitro group.
Scientific Research Applications
- Suzuki–Miyaura Coupling : Boron-containing compounds play a pivotal role in organic synthesis, and the Suzuki–Miyaura coupling is a powerful method for C–C bond formation. N-[2-(2-cyanoethylsulfanyl)phenyl]-5-nitrothiophene-2-carboxamide can serve as a valuable boron reagent in this context . The mild reaction conditions and functional group tolerance of this coupling make it widely applicable .
- The compound can undergo catalytic protodeboronation, leading to formal anti-Markovnikov hydromethylation of alkenes. This transformation is valuable but previously unknown. By pairing protodeboronation with a Matteson–CH₂–homologation, researchers can achieve this hydromethylation sequence .
- N-[2-(2-cyanoethylsulfanyl)phenyl]-5-nitrothiophene-2-carboxamide has been employed in the formal total synthesis of δ-®-coniceine and indolizidine 209B. These natural products have interesting biological activities and serve as targets for synthetic chemists .
- Pinacol boronic esters, including this compound, are bench-stable, easy to purify, and often commercially available. Their stability makes them attractive for chemical transformations where the boron moiety remains in the product .
- The boron moiety in pinacol boronic esters can be converted into various functional groups, including oxidations, aminations, halogenations, and C–C bond formations (such as alkenylations, alkynylations, and arylations) .
Organic Synthesis and Functionalization
Hydromethylation of Alkenes
Total Synthesis of Natural Products
Stable Building Blocks
Functional Group Transformations
Chemo- and Regioselective Reactions
properties
IUPAC Name |
N-[2-(2-cyanoethylsulfanyl)phenyl]-5-nitrothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O3S2/c15-8-3-9-21-11-5-2-1-4-10(11)16-14(18)12-6-7-13(22-12)17(19)20/h1-2,4-7H,3,9H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOGNLZYXKARXPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC=C(S2)[N+](=O)[O-])SCCC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[(2-cyanoethyl)sulfanyl]phenyl}-5-nitrothiophene-2-carboxamide |
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